molecular formula C11H9NO2 B089402 8-Amino-1-naphthoic acid CAS No. 129-02-2

8-Amino-1-naphthoic acid

Cat. No. B089402
CAS RN: 129-02-2
M. Wt: 187.19 g/mol
InChI Key: OXTCGCGDPOLJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“8-Amino-1-naphthoic acid” is a chemical compound with the CAS RN®: 129-02-2 . It is used as a dye intermediate .


Synthesis Analysis

The synthesis of “8-Amino-1-naphthoic acid” can be achieved through various methods. One such method involves using naphthalene or indene as raw materials . Another method involves the reaction of 1-acetonaphthone with DMSO and I2 in chlorobenzene solvent .


Molecular Structure Analysis

The molecular formula of “8-Amino-1-naphthoic acid” is C11H9NO2 . The molecular weight is 187.2 .

Scientific Research Applications

  • Construction of Sterically Constrained Protein Turn Models : 8-Amino-1-naphthoic acid has been utilized in synthesizing sterically constrained protein turn models (Ernest, Kalvoda, Rihs, & Mutter, 1990).

  • Treatment of Wastewater from Dye Manufacturing : 1-Amino-8-naphthol-3,6-disulfonic acid, a derivative of 8-Amino-1-naphthoic acid, is significant in the synthesis of various dyes. Its use in wastewater treatment from dye manufacturing has been studied, showcasing its relevance in environmental applications (Zhu, Yang, & Wang, 1996).

  • Development of Anion Sensors : 1,8-Naphthalimide-based structures, related to 8-Amino-1-naphthoic acid, have been widely explored in creating sensitive anion sensors. These sensors find applications in various chemical and biological contexts (Duke, Veale, Pfeffer, Kruger, & Gunnlaugsson, 2010).

  • Synthesis of Naphthoic Acids : Studies on the synthesis of various naphthoic acids, including 8-Amino-1-naphthoic acid, have implications in medicinal chemistry and drug development (Chen, Smith, & Huffman, 2010).

  • Bioimaging Applications : A compound based on 1,8-naphthalimide, structurally similar to 8-Amino-1-naphthoic acid, has been developed for selective recognition and bioimaging of thiols, indicating its potential in biological research and diagnostics (Shi et al., 2014).

  • DNA Targeting and Anticancer Agents : 1,8-Naphthalimide derivatives, related to 8-Amino-1-naphthoic acid, are being explored as DNA targeting, anticancer, and cellular imaging agents, demonstrating their significance in cancer research and therapy (Banerjee et al., 2013).

  • Electrochemical Studies : Electrochemical synthesis of poly(5-amino 1-naphthol), a derivative of 8-Amino-1-naphthoic acid, has been investigated, highlighting its potential in developing advanced materials (Pham, Mostefai, Simon, & Lacaze, 1994).

  • Complexometric Titration Indicator : A derivative of naphthoic acid has been used as a fluorescent indicator in complexometric titration, an analytical chemistry technique (Clements, Read, & Sergeant, 1971).

Safety And Hazards

When handling “8-Amino-1-naphthoic acid”, it’s important to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

8-aminonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTCGCGDPOLJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355064
Record name 8-Amino-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-1-naphthoic acid

CAS RN

129-02-2
Record name 8-Amino-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Amino-1-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-1-naphthoic acid
Reactant of Route 2
8-Amino-1-naphthoic acid
Reactant of Route 3
Reactant of Route 3
8-Amino-1-naphthoic acid
Reactant of Route 4
Reactant of Route 4
8-Amino-1-naphthoic acid
Reactant of Route 5
8-Amino-1-naphthoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
8-Amino-1-naphthoic acid

Citations

For This Compound
10
Citations
RJ Packer, DCC Smith - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… 3b Consequently, 8-hydroxy-l-naphthoic acid cannot be an intermediate in the preparation of lactone (V) by diazotisation of 8-amino-1-naphthoic acid,l and the carboxy-group of the …
Number of citations: 13 pubs.rsc.org
R Gupta, G Xie, JW Lown - Gene, 1994 - Elsevier
A series of hybrids, 4–13, incorporating propargylic sulfones and minor groove-binding oligopeptide carriers, was synthesized. The anticipated preferential binding at adenine sites …
Number of citations: 10 www.sciencedirect.com
N Campbell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the constitution of the naphthalene nucleus in terms of nomenclature, isomerism of naphthalene derivatives, the Erlenmeyer formula, hemi-…
Number of citations: 5 www.sciencedirect.com
M Tišler - Organic Preparations and Procedures International, 1986 - Taylor & Francis
… Several binaphthalenes were prepared from derivatives of 8-amino-1-naphthoic acid lactams (naphthostyryls) which were first hydrolyzed and subsequently diazotized and treated with …
Number of citations: 15 www.tandfonline.com
DL Tuleen - 1962 - search.proquest.com
… to the potassium salt of 8-amino-1-naphthoic acid. …
Number of citations: 2 search.proquest.com
L Wang, M Yang, X Liu, H Song, L Han… - Applied …, 2016 - Wiley Online Library
… As shown in Scheme 3, a solution of 3a and KOH was heated to reflux and subjected to hydrolysis to afford 8-amino-1-naphthoic acid in 74% yield. In the past few years, 1-amino-8-…
Number of citations: 32 onlinelibrary.wiley.com
M Desroches - 2018 - dam-oclc.bac-lac.gc.ca
… 8-amino-1-naphthoic acid is formed by hydrolysis of naphtostyril, then 8-amino-1-naphthoic acid is diazotized with NaNO2 and dimerized along with release of nitrogen gas, forming 1,1'-…
Number of citations: 0 dam-oclc.bac-lac.gc.ca
VN Lisitsyn, LA Didenko - Journal of Organic Chemistry of the …, 1967 - Consultants Bureau
Number of citations: 0
VL Plakidin, VN Vostrova… - … of the USSR., 1977 - Consultants Bureau Enterprises …
Number of citations: 0
ROC CO₂H, HCO CO2H - Rodd's Chemistry …, 1964 - Elsevier Science & Technology
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.